Di-p-toluoyl-D-tartaric acid is a derivative of D-tartaric acid, characterized by the presence of two p-toluoyl groups attached to the tartaric acid backbone. Its chemical formula is CHO, and it has a molecular weight of approximately 386.35 g/mol. The compound is often utilized in organic synthesis and as a chiral auxiliary in asymmetric synthesis due to its ability to influence the stereochemistry of reactions.
Key reactions include:
The synthesis of di-p-toluoyl-D-tartaric acid typically involves the acylation of D-tartaric acid using p-toluoyl chloride. A common method includes:
This method has been patented, indicating its significance in industrial applications .
Di-p-toluoyl-D-tartaric acid finds applications primarily in organic chemistry and pharmaceuticals:
Di-p-toluoyl-D-tartaric acid shares structural similarities with several other compounds that also contain tartaric acid derivatives or related functionalities. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diacetyl-L-tartaric Acid | Tartaric Acid Derivative | Contains acetyl groups instead of p-toluoyl groups |
O,O'-Di-p-bromobenzoyl-D-tartaric Acid | Tartaric Acid Derivative | Bromine substituents enhance reactivity |
O,O'-Di-p-methylbenzoyl-D-tartaric Acid | Tartaric Acid Derivative | Similar to di-p-toluoyl but with methyl groups |
Di-p-toluoyl-D-tartaric acid is unique due to its specific p-toluoyl substitution pattern, which significantly influences its chiral properties and reactivity compared to other derivatives. Its effectiveness as a chiral auxiliary makes it particularly valuable in synthetic organic chemistry.
Irritant